(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol
Overview
Description
“(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is a chemical compound that belongs to the class of organic chemicals known as phenylmethylamines. It has a molecular weight of 207.27 .
Synthesis Analysis
The synthesis of compounds related to “this compound” was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to obtain intermediate pyrrolidine derivatives .Scientific Research Applications
Organocatalysis in Organic Synthesis
(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol, derived from L-proline, has been found to serve as an efficient bifunctional organocatalyst. It facilitates the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with good to high yields and enantioselectivities up to 56% ee (Lattanzi, 2006).
Enantioselective Catalysis
The compound has also been used as a ligand in enantioselective catalysis. In particular, it was effectively applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, utilizing dimethylzinc (Me2Zn) under mild conditions. This process led to chiral propargylic sulfamidates with high yields (up to 97%) and excellent enantioselectivities (up to 97% ee) (Munck et al., 2017).
Electropolymerization and Conducting Polymers
In the field of materials science, derivatized bis(pyrrol-2-yl) arylenes, which are structurally related to this compound, have been synthesized and used for electropolymerization. These polymers exhibit low oxidation potentials and stability in their electrically conducting form, contributing to advancements in the development of conducting polymers (Sotzing et al., 1996).
Safety and Hazards
Future Directions
The pyrrolidine ring, a key feature of “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of new drugs or drug candidates based on this system has been a promising approach due to the diverse activities associated with this scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
The compound “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is a pyrrolidine derivative . Pyrrolidine derivatives have been shown to have a wide range of biological activities and can target various proteins . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε . .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Given the wide range of biological activities of pyrrolidine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can influence their biological activity .
Result of Action
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
bis(4-methoxyphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-16-9-5-14(6-10-16)19(21,18-4-3-13-20-18)15-7-11-17(23-2)12-8-15/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSOOPDCJLLHA-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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